![molecular formula C12H11N3O3S B280052 1-(Furan-2-ylmethyl)-3-(4-nitrophenyl)thiourea](/img/structure/B280052.png)
1-(Furan-2-ylmethyl)-3-(4-nitrophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-2-ylmethyl)-3-(4-nitrophenyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiourea derivative that exhibits interesting biological and chemical properties, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 1-(Furan-2-ylmethyl)-3-(4-nitrophenyl)thiourea is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 1-(Furan-2-ylmethyl)-3-(4-nitrophenyl)thiourea exhibits low toxicity and does not cause significant damage to normal cells. However, further investigation is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(Furan-2-ylmethyl)-3-(4-nitrophenyl)thiourea in lab experiments is its high purity and good yields. Additionally, its low toxicity makes it a safe compound to work with. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the investigation of 1-(Furan-2-ylmethyl)-3-(4-nitrophenyl)thiourea. Some potential areas of research include:
1. Further investigation of its antitumor activity and potential use as a cancer treatment.
2. Investigation of its antibacterial and antifungal properties and potential use as an antimicrobial agent.
3. Investigation of its potential use in the development of new drugs for various diseases.
4. Investigation of its mechanism of action and biochemical and physiological effects.
5. Investigation of its potential use in the development of new materials and catalysts.
In conclusion, 1-(Furan-2-ylmethyl)-3-(4-nitrophenyl)thiourea is a promising compound that has potential applications in various scientific fields. Its synthesis method is well established, and its low toxicity makes it a safe compound to work with in lab experiments. Further investigation is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 1-(Furan-2-ylmethyl)-3-(4-nitrophenyl)thiourea can be achieved through the reaction of furfural with thiourea and 4-nitrobenzaldehyde in the presence of a catalyst. This method has been reported to yield high purity and good yields of the compound.
Wissenschaftliche Forschungsanwendungen
1-(Furan-2-ylmethyl)-3-(4-nitrophenyl)thiourea has been investigated for its potential applications in various scientific fields. One of its most promising applications is in the field of medicinal chemistry, where it has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, this compound has been investigated for its potential use as an antibacterial and antifungal agent.
Eigenschaften
Molekularformel |
C12H11N3O3S |
---|---|
Molekulargewicht |
277.3 g/mol |
IUPAC-Name |
1-(furan-2-ylmethyl)-3-(4-nitrophenyl)thiourea |
InChI |
InChI=1S/C12H11N3O3S/c16-15(17)10-5-3-9(4-6-10)14-12(19)13-8-11-2-1-7-18-11/h1-7H,8H2,(H2,13,14,19) |
InChI-Schlüssel |
LUNVCODEFDWGGZ-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=COC(=C1)CNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.